molecular formula C19H26N2O2S B12451693 N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide

Cat. No.: B12451693
M. Wt: 346.5 g/mol
InChI Key: GHWXIUDOBVRQSI-UHFFFAOYSA-N
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Description

N-(thiophen-2-ylmethyl)-N’-(tricyclo[3311~3,7~]dec-1-yl)butanediamide is a complex organic compound characterized by the presence of a thiophene ring and a tricyclodecane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide typically involves a multi-step process. The initial step often includes the formation of the thiophene ring, followed by the introduction of the tricyclodecane moiety. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

N-(thiophen-2-ylmethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide involves its interaction with specific molecular targets. The thiophene ring and tricyclodecane structure enable the compound to bind to certain proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(thiophen-2-ylmethyl)-N’-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide is unique due to its combination of a thiophene ring and a tricyclodecane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

N'-(1-adamantyl)-N-(thiophen-2-ylmethyl)butanediamide

InChI

InChI=1S/C19H26N2O2S/c22-17(20-12-16-2-1-5-24-16)3-4-18(23)21-19-9-13-6-14(10-19)8-15(7-13)11-19/h1-2,5,13-15H,3-4,6-12H2,(H,20,22)(H,21,23)

InChI Key

GHWXIUDOBVRQSI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)NCC4=CC=CS4

Origin of Product

United States

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